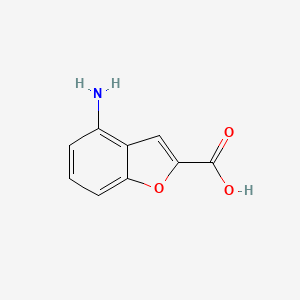

4-Aminobenzofuran-2-carboxylic acid

Description

Overview of Benzofuran (B130515) Core Structures in Organic Synthesis

The benzofuran scaffold, a heterocyclic system consisting of a furan (B31954) ring fused to a benzene (B151609) ring, is a cornerstone in the field of organic synthesis and medicinal chemistry. nih.govwikipedia.org First synthesized by Perkin in 1870, this structural motif is pervasive in a multitude of natural products and synthetic drugs, underscoring its versatile utility. nih.govacs.org Benzofuran derivatives are known to exhibit a vast array of biological activities, including anti-tumor, antibacterial, antiviral, anti-inflammatory, and antioxidant properties. nih.govrsc.org

The inherent bioactivity of the benzofuran nucleus has spurred chemists to devise numerous innovative and efficient synthetic methodologies to construct this valuable scaffold. nih.gov These synthetic strategies often employ transition metal catalysts, such as palladium and copper, to facilitate the formation of the fused ring system through reactions like the Sonogashira coupling followed by intramolecular cyclization. nih.govacs.org The ability to functionalize the benzofuran core at various positions allows for the fine-tuning of its biological and physical properties, making it a privileged structure in drug discovery programs. rsc.orgmdpi.com Many approved drugs, including the antiarrhythmic amiodarone (B1667116) and the psoriasis treatment methoxsalen, feature a benzofuran core, illustrating its clinical and commercial importance. mdpi.commdpi.com

Table 1: Examples of Bioactive Benzofuran Derivatives

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Amiodarone | Antiarrhythmic | mdpi.com |

| Psoralen | Photosensitizer (for skin diseases) | rsc.org |

| Angelicin | Anticancer, Photosensitizer | rsc.org |

| Vilazodone | Antidepressant | mdpi.com |

Significance of Aminobenzofuran Frameworks

The introduction of an amino group onto the benzofuran skeleton gives rise to aminobenzofuran frameworks, a class of compounds with enhanced and often distinct biological profiles. mdpi.com The position of the amino substituent plays a crucial role in determining the specific activity of the molecule. For instance, 2-aminobenzofurans are noted for their potential as antifungal agents, P-glycoprotein inhibitors, and anticancer agents. mdpi.com In contrast, derivatives with an amino group at the 3-position have been investigated as multifunctional agents for the potential treatment of Alzheimer's disease, targeting key enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

The synthesis of aminobenzofurans is a field of active research, with methods such as cycloaddition reactions of in situ generated ortho-quinone methides with isocyanides providing efficient routes to these valuable scaffolds. mdpi.comnih.gov The amino group not only imparts specific biological functions but also serves as a synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for drug screening. mdpi.com The strategic placement of an amino group, such as in 4-aminobenzofuran-2-carboxylic acid, offers a unique combination of functionalities that can be exploited in the design of new therapeutic agents. For example, research has shown that the introduction of substituents like an amino group at the 5-position can be closely related to the antibacterial activity of the benzofuran derivative. rsc.org

Historical Context of this compound Investigation

While the benzofuran ring system has been known since 1870, the specific investigation into derivatives like this compound is a more contemporary endeavor, driven by the broader recognition of substituted benzofurans in medicinal chemistry. nih.gov The systematic exploration of aminobenzofuran carboxylic acids is part of a larger effort to generate novel molecular architectures for drug discovery.

The importance of this class of compounds is highlighted by structurally related molecules such as 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, which serves as a key intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used for treating chronic constipation. chemicalbook.com This demonstrates the value of the aminobenzofuran carboxylic acid scaffold in accessing complex and pharmaceutically relevant targets. The availability of building blocks like Ethyl 4-aminobenzofuran-2-carboxylate (CAS No. 1092351-93-3) and the parent acid this compound (CAS No. 1367943-53-0) from commercial suppliers indicates their growing use in research and development. bldpharm.comchemsrc.combldpharm.com The investigation of this specific compound is therefore situated within the modern context of scaffold-based drug design, where pre-functionalized core structures are utilized to rapidly synthesize libraries of potential drug candidates.

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 1367943-53-0 | C₉H₇NO₃ | 177.16 |

| Ethyl 4-aminobenzofuran-2-carboxylate | 1092351-93-3 | C₁₁H₁₁NO₃ | 205.21 |

| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 | C₉H₈ClNO₃ | 213.62 |

| Amiodarone | 1951-25-3 | C₂₅H₂₉I₂NO₃ | 645.31 |

| Psoralen | 66-97-7 | C₁₁H₆O₃ | 186.16 |

| Angelicin | 523-50-2 | C₁₁H₆O₃ | 186.16 |

| Vilazodone | 163521-12-8 | C₂₆H₂₇N₅O₂ | 441.53 |

| Methoxsalen | 298-81-7 | C₁₂H₈O₄ | 216.19 |

Properties

IUPAC Name |

4-amino-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZFOPOXRGLGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(OC2=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Aminobenzofuran 2 Carboxylic Acid and Its Derivatives

Classical Approaches to Benzofuran (B130515) Annulation

Traditional methods for synthesizing the benzofuran ring often rely on intramolecular cyclization reactions driven by strong acids or dehydration agents. These foundational strategies, while sometimes limited in scope and functional group tolerance, remain valuable in organic synthesis.

Acid-Catalyzed Cyclization Processes

Acid-catalyzed cyclization is a cornerstone of benzofuran synthesis, typically involving the intramolecular electrophilic attack of an oxygen-containing functional group onto an activated aromatic ring. A common strategy involves the cyclization of α-aryloxy ketones or related substrates. For instance, polyphosphoric acid (PPA) has been effectively used to catalyze the cyclization of acetals to form the benzofuran core. wuxiapptec.com Mechanistically, the substrate is protonated under acidic conditions, leading to the formation of an oxonium ion intermediate. wuxiapptec.com The aromatic ring then performs a nucleophilic attack to close the ring, followed by elimination to yield the final benzofuran product. wuxiapptec.com

Another powerful acid-catalyzed approach is the cyclization and oxidative aromatization of 2-hydroxy-1,4-diones. rsc.orgrsc.org Using trifluoroacetic acid (TFA) as the catalyst and an oxidant like N-bromobutanimide (NBS), a variety of benzofuran derivatives can be produced in a one-pot reaction. rsc.orgrsc.org The proposed mechanism begins with an acid-catalyzed intramolecular cyclization of the dione, followed by dehydration and aromatization to furnish the stable benzofuran ring system. rsc.org

The choice of acid catalyst can be critical and includes reagents like p-toluenesulfonic acid, hydroiodic acid in acetic acid, and Eaton's reagent. jocpr.comresearchgate.net The regioselectivity of these cyclizations can be influenced by the electronic properties of the starting materials, a factor that can be predicted using computational quantum mechanics (QM) analyses of intermediates like the oxonium ion. wuxiapptec.com

Condensation and Cyclodehydration Reactions

Condensation and cyclodehydration reactions represent another classical route to benzofurans. These methods typically involve forming a key intermediate through condensation, which then undergoes an intramolecular ring-closing dehydration. A prominent example is the cyclodehydration of α-phenoxy ketones. researchgate.net This transformation can be efficiently promoted by Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which serves as a powerful dehydrating agent and is often considered an alternative to PPA. researchgate.net The reaction provides a direct pathway to 3-substituted or 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net

The general process involves the initial formation of an α-phenoxy ketone via the Williamson ether synthesis, followed by the acid-mediated cyclization. The reaction proceeds through an electrophilic aromatic substitution mechanism where the protonated carbonyl group is attacked by the electron-rich phenol (B47542) ring. researchgate.net

Base-catalyzed condensation reactions, such as the Rap-Stoermer reaction, have also been employed. This involves the reaction of α-haloketones with substituted salicylaldehydes in the presence of a base like triethylamine (B128534) to yield benzofuran derivatives. nih.gov

Modern Catalytic Methods for Benzofuran Ring Formation

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. Palladium, copper, and platinum catalysts are at the forefront of these modern synthetic strategies.

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysis is a versatile tool for constructing the benzofuran scaffold. A widely used method is the Sonogashira cross-coupling reaction between o-hydroxyaryl halides and terminal alkynes, followed by intramolecular cyclization. rsc.org This sequence, often performed in a single pot, can be co-catalyzed by copper iodide (CuI). nih.govrsc.org

More advanced palladium-catalyzed methods include the intramolecular oxidative C-H functionalization. For example, O-aryl cyclic vinylogous esters can undergo a dehydrogenative intramolecular arylation at the vinylic carbon, a process that assembles the benzofuran framework through a dual C-H functionalization strategy. nih.govacs.org Kinetic studies suggest that the cleavage of the C(aryl)-H bond can be the rate-determining step in this type of transformation. nih.gov

Other innovative palladium-catalyzed reactions include:

The tandem cyclization and silylation of 1,6-enynes with disilanes to produce silyl (B83357) benzofurans under mild conditions. rsc.orgrsc.org

The cyclization coupling of iodoarene-tethered alkynes with cyclobutanone-derived N-tosylhydrazones, which provides an efficient route to benzofuran-3-cyclobutylidenes. acs.org

The cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols, which, after an acid-catalyzed isomerization step, yields 2-hydroxymethylbenzofurans. acs.org

A patent for the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid, a close analog of the target compound, specifically details a palladium-catalyzed coupling reaction between a 4-protected-amino-3,5-dihalo-2-hydroxybenzoic acid derivative and a trialkylsilylacetylene. google.com This highlights the direct applicability of palladium catalysis in synthesizing highly functionalized benzofurans.

| Starting Materials | Key Palladium Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|

| O-Aryl Cyclic Vinylogous Esters | Pd(OAc)₂, Pivalic Acid, Ag₂CO₃ | Benzofuran-Fused Cyclohexenones | nih.govacs.org |

| 1,6-Enynes, Disilanes | Pd(OAc)₂, P(o-tol)₃ | Silyl Benzofurans | rsc.orgrsc.org |

| Iodoarene-Tethered Alkynes, N-Tosylhydrazones | Pd(PPh₃)₂Cl₂ | Benzofuran-3-cyclobutylidenes | acs.org |

| o-Hydroxyaryl Halides, Terminal Alkynes | (PPh₃)PdCl₂, CuI (co-catalyst) | 2-Substituted Benzofurans | nih.govrsc.org |

Copper-Mediated Synthetic Routes

Copper catalysis offers a cost-effective and efficient alternative for benzofuran synthesis. One notable method is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.org Mechanistic studies indicate this proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Intramolecular dehydrogenative C-O coupling is another powerful copper-catalyzed strategy. For instance, 2-hydroxy-functionalized benzothiophene (B83047) derivatives can be cyclized to form benzothieno[3,2-b]benzofurans using a copper catalyst, which proceeds via a radical pathway. nih.govrsc.org

Copper catalysts are also employed in various one-pot, multi-component reactions. An efficient synthesis of amino-substituted benzofurans involves the reaction of salicylaldehydes, amines, and calcium carbide (as an alkyne source) in the presence of copper bromide. nih.govacs.org This highlights a direct route to aminobenzofuran skeletons. Further variations include the use of copper iodide in deep eutectic solvents for the one-pot synthesis of 3-aminobenzofurans from o-hydroxy aldehydes, amines, and alkynes. nih.govnih.gov

| Starting Materials | Key Copper Catalyst/Reagents | Reaction Type | Reference |

|---|---|---|---|

| Phenols, Internal Alkynes | Cu(OAc)₂, Ag₂O | Oxidative Annulation | rsc.org |

| 2-Hydroxy-functionalized Aromatics | Cu(OAc)₂, Pyridine | Intramolecular Dehydrogenative C-O Coupling | nih.govrsc.org |

| Salicylaldehydes, Amines, Calcium Carbide | CuBr, Na₂CO₃ | One-Pot Three-Component Reaction | nih.govacs.org |

| o-Hydroxy Aldehydes, Amines, Alkynes | CuI, Choline (B1196258) Chloride-Ethylene Glycol | One-Pot Synthesis in Deep Eutectic Solvent | nih.gov |

Platinum-Catalyzed Annulation Reactions

Platinum catalysts provide unique reactivity for the formation of benzofuran rings. A notable example is the platinum(II) chloride-catalyzed cyclization of o-alkynylphenyl acetals. acs.orgnih.gov This reaction, often facilitated by an olefin co-catalyst like 1,5-cyclooctadiene (B75094) (COD), produces 2,3-disubstituted benzofurans in high yields. acs.orgnih.gov The proposed mechanism involves coordination of the platinum to the alkyne, followed by nucleophilic attack from the acetal (B89532) oxygen to form a cyclized intermediate. Subsequent migration of the alkoxyalkyl group and elimination of the catalyst yields the product. acs.org

This methodology has been successfully applied in the formal synthesis of bioactive natural products, demonstrating its synthetic utility. acs.org While less common than palladium or copper, platinum catalysis offers a distinct pathway for constructing complex benzofuran structures through annulation reactions. nih.govrsc.orgrsc.org

Rhodium-Catalyzed Multicomponent Approaches

Rhodium catalysis has emerged as a powerful tool for the homologation of carboxylic acid derivatives, a process that involves the insertion of a carbon chain. nih.gov A "hook-and-slide" strategy has been reported for the homologation of tertiary amides. This method involves an initial alkylation at the α-position of the amide, followed by a highly selective branched-to-linear isomerization, effectively migrating the amide group to the end of the newly introduced alkyl chain. The length of the inserted carbon chain can be controlled by the choice of the alkylation reagent. nih.gov

The key step in this process is a carbon-carbon bond activation facilitated by a carbene-coordinated rhodium complex. The use of a [Rh(coe)(SIDep)Cl]₂-hexane catalyst, where 'coe' is cyclooctene (B146475) and 'SIDep' is a specific N-heterocyclic carbene ligand, has been shown to be highly effective, providing the desired product in high yields (up to 96%). nih.gov This approach has been successfully applied to the introduction of carbon chains as long as 16 carbons and is applicable to complex bioactive molecules. nih.gov A final acidic hydrolysis step removes the directing groups and yields the desired linear carboxylic acid. nih.gov

| Catalyst | Ligand | Yield (%) | Reference |

| [Rh(C₂H₄)₂Cl]₂ | SIMes | 73 | nih.gov |

| [Rh(C₂H₄)₂Cl]₂ | SIDep | 82 | nih.gov |

| [Rh(coe)(SIDep)Cl]₂-hexane | SIDep | 96 | nih.gov |

Nickel-Catalyzed Transformations

DMAP-Mediated Tandem Cyclization Reactions

An efficient cascade cyclization strategy for the synthesis of aminobenzofuran derivatives has been developed using 4-(Dimethylamino)pyridine (DMAP) as a catalyst. mdpi.comnih.gov This method involves the reaction of ortho-hydroxy α-aminosulfones with substrates like 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid. mdpi.comnih.gov This tandem reaction proceeds under mild conditions and demonstrates broad functional group tolerance, leading to the formation of aminobenzofuran spiroindanone and spirobarbituric acid derivatives in high yields (up to 95% and 85%, respectively). mdpi.comnih.gov

The practicality of this DMAP-catalyzed tandem cyclization has been demonstrated on a gram-scale, achieving a high yield of 85%, consistent with smaller-scale reactions. mdpi.com This scalability makes it a valuable method for producing these complex heterocyclic structures. mdpi.comnih.gov

| Reactants | Product Type | Yield (%) | Reference |

| ortho-hydroxy α-aminosulfones, 2-bromo-1,3-indandione | Aminobenzofuran spiroindanone | >95 | mdpi.comnih.gov |

| ortho-hydroxy α-aminosulfones, 5-bromo-1,3-dimethylbarbituric acid | Aminobenzofuran spirobarbituric acid | >85 | mdpi.comnih.gov |

Advanced Synthetic Protocols

Modern synthetic chemistry has seen the advent of advanced techniques that offer significant advantages in terms of reaction efficiency, time, and environmental impact. These protocols have been successfully applied to the synthesis of benzofuran derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has proven to be a highly effective method for accelerating reactions and improving yields. nih.govarkat-usa.org The synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins via a Perkin rearrangement can be significantly expedited using microwave irradiation. nih.gov This method reduces the reaction time from approximately 3 hours under conventional heating to just 5 minutes, while achieving very high yields (up to 99%). nih.gov The reaction is typically carried out in the presence of ethanol (B145695) and sodium hydroxide. nih.gov

Similarly, microwave irradiation has been successfully employed in the Suzuki-Miyaura cross-coupling reactions to produce 5-arylbenzofuran-2-carboxylates. researchgate.net This technique has also been used for the synthesis of 2-styrylquinoline-4-carboxylic acids, demonstrating its broad applicability in generating diverse carboxylic acid derivatives. nih.gov The key advantages of microwave-assisted synthesis include shorter reaction times, higher yields, and often cleaner reactions with easier work-up procedures. arkat-usa.orgresearchgate.net

| Reaction Type | Reactants | Product | Reaction Time (Microwave) | Yield (%) | Reference |

| Perkin Rearrangement | 3-Bromocoumarins | Benzofuran-2-carboxylic acids | 5 minutes | 99 | nih.gov |

| Suzuki Coupling | 5-Bromobenzofuran-2-carboxylate esters, Arylboronic acids | 5-Arylbenzofuran-2-carboxylates | 23 minutes | 97 | researchgate.net |

| Knoevenagel Condensation | Quinaldic acid, Arylbenzaldehydes | 2-Styrylquinoline-4-carboxylic acids | Short | Good | nih.gov |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediates, thereby saving time, reagents, and reducing waste. nih.govrsc.orgrsc.org A one-pot, multistep strategy has been reported for the synthesis of 4-acetoxy-2-amino-3-arylbenzofurans from 1-aryl-2-nitroethylenes and cyclohexane-1,3-diones, although this method provided only moderate yields. nih.gov

More efficient one-pot methods have been developed for the synthesis of various amides from carboxylic acids and amines using thionyl chloride as an activating agent. rsc.org This protocol is effective even with sterically hindered amines and acid-sensitive groups, proceeding with high yields and retention of stereochemistry. rsc.org Another example is a two-step, one-pot reaction for the preparation of N-2-mercaptobenzoyl-amino amides, which involves amide coupling followed by thiol acylation. nih.gov These one-pot approaches are highly valuable for the rapid and efficient construction of complex molecules. rsc.orgnih.gov

[4+1] Cycloaddition Reactions (e.g., involving ortho-quinone methides)

A novel and efficient approach for the synthesis of 2-aminobenzofurans involves a [4+1] cycloaddition reaction. nih.govresearchgate.netnih.gov This strategy utilizes in situ generated ortho-quinone methides (o-QMs) as the four-atom component and isocyanides as the one-atom component. nih.govnih.gov The reaction is typically mediated by a Lewis acid, such as scandium triflate (Sc(OTf)₃), and proceeds under mild conditions. nih.govnih.gov

The proposed mechanism involves the generation of the o-QM from an o-hydroxybenzyl alcohol precursor, followed by nucleophilic addition of the isocyanide to the o-QM. The resulting intermediate then undergoes intramolecular cyclization and isomerization to afford the final 2-aminobenzofuran product. nih.gov This methodology provides a straightforward route to a variety of 2-aminobenzofurans in good to excellent yields (up to 93%) within a short reaction time (as low as 3 minutes). nih.gov The reaction tolerates a range of substituents on both the phenol and isocyanide components. nih.gov

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Sc(OTf)₃ | o-hydroxybenzyl alcohols, Isocyanides | 2-Aminobenzofurans | up to 93 | nih.govnih.gov |

| Copper(I) | o-Quinone Methides, Terminal Alkynes | 2,3-Disubstituted Benzofurans | - | researchgate.net |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of benzofuran derivatives aims to reduce the environmental impact of chemical processes. This includes the careful selection of solvents, maximizing atom economy, and developing sustainable catalysts.

The choice of solvent is a critical factor in green synthesis. Traditional syntheses of benzofurans often employ volatile and hazardous organic solvents. However, recent research has focused on the use of more environmentally benign alternatives. For instance, in the synthesis of benzofuran-2-carboxamide (B1298429) derivatives, greener solvents such as tert-amyl alcohol, 2-methyltetrahydrofuran (B130290) (MeTHF), and cyclopentyl methyl ether (CPME) have been shown to be effective, with CPME, in some cases, providing higher yields than conventional solvents like toluene. nih.gov The use of deep eutectic solvents (DES), such as choline chloride-ethylene glycol (ChCl:EG), has also been reported as an eco-friendly medium for the synthesis of benzofuran derivatives. nih.gov

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key principle of green chemistry. primescholars.com Syntheses with high atom economy are designed to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. primescholars.commdpi.com For example, a visible-light-promoted cyclization for the synthesis of benzofuran derivatives has been reported as an atom-economic protocol as it avoids the use of any photocatalyst, oxidant, transition metal, or additive. nih.gov Microwave-assisted synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins has also been shown to be a highly efficient method with significantly reduced reaction times and high yields, which contributes to a more sustainable process. nih.gov

Table 1: Comparison of Solvents in the Synthesis of a Benzofuran Derivative nih.gov

| Solvent | Yield (%) | Classification |

| Toluene | Moderate | Conventional |

| tert-Amyl alcohol | Good | Greener Alternative |

| 2-Methyltetrahydrofuran (MeTHF) | Good | Greener Alternative |

| Cyclopentyl methyl ether (CPME) | High (93%) | Greener Alternative |

| 1,2-Dichloroethane (DCE) | Low | Halogenated |

| Acetonitrile (B52724) (MeCN) | Low | Conventional |

The development of sustainable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more environmentally friendly alternatives. In the context of benzofuran synthesis, significant progress has been made in developing recyclable and highly efficient catalytic systems.

Palladium nanoparticles have been utilized for the one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions under ambient conditions. A key advantage of this system is that the catalyst can be recycled and reused without a significant loss in its activity. organic-chemistry.org Similarly, recyclable palladium nanoparticles supported on N,O-dual doped hierarchical porous carbon have been developed for the synthesis of benzofurans from terminal alkynes and iodophenols under copper- and ligand-free conditions. nih.gov

Copper-based catalysts have also been employed in greener synthetic routes. For instance, a copper iodide (CuI) catalyzed one-pot synthesis of benzofuran derivatives has been carried out in a deep eutectic solvent. nih.gov Nickel-catalyzed tandem synthesis of 2-substituted benzofurans has been explored as a cost-effective and phosphine-free method. mdpi.com Furthermore, metal-free cyclizations, such as those mediated by hypervalent iodine reagents, offer an alternative pathway to benzofurans, avoiding the use of transition metals altogether. organic-chemistry.org

Table 2: Examples of Catalysts Used in Benzofuran Synthesis

| Catalyst System | Type of Reaction | Key Advantages | Reference(s) |

| Palladium Nanoparticles | Sonogashira cross-coupling | Recyclable, ambient conditions | organic-chemistry.org |

| (PPh₃)PdCl₂/CuI | Sonogashira coupling | Co-catalyst system | nih.gov |

| Pd(OAc)₂ | C-H Arylation | Efficient for C-C bond formation | nih.gov |

| Copper Iodide (CuI) in DES | One-pot synthesis | Eco-friendly solvent, catalyst | nih.gov |

| Nickel Chloride (NiCl₂) | Tandem Sonogashira coupling-cyclization | Cost-effective, Cu-free, phosphine-free | mdpi.com |

| Hypervalent Iodine Reagents | Oxidative cyclization | Metal-free | organic-chemistry.org |

| Ruthenium-based catalysts | Cycloisomerization | High efficiency | organic-chemistry.org |

| Gold(I) complexes | Cycloisomerization | Mild reaction conditions | organic-chemistry.org |

Stereoselective Synthesis of Analogues

While there is limited specific information on the stereoselective synthesis of 4-aminobenzofuran-2-carboxylic acid itself, the asymmetric synthesis of its analogues, particularly 2,3-dihydrobenzofurans, has been an area of active research. These methodologies provide a foundation for controlling the stereochemistry of the benzofuran core, which could be applicable to derivatives of the target compound.

One approach involves the use of chiral catalysts to induce enantioselectivity. For example, the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through a cesium carbonate-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, resulting in impressive chemical yields and diastereoselectivity. rsc.org Silver(I) complexes have also been used as catalysts for the asymmetric synthesis of 2,3-dihydrobenzofurans. nih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of dihydrodibenzofurans. nih.gov A two-step protocol based on a dienamine process has been developed, delivering only the cis-diastereomer in good yield and with high enantiomeric excess. nih.gov Furthermore, gold(I)/chiral N-heterocyclic carbene (NHC) relay catalysis has been employed for the asymmetric synthesis of spirofuro[2,3-b]azepine-5,3′-indoline derivatives through a cycloisomerization/asymmetric formal [4+3] cycloaddition process. rsc.org These examples highlight the potential for achieving high levels of stereocontrol in the synthesis of complex molecules containing the benzofuran framework.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 4-Aminobenzofuran-2-carboxylic acid in substitution reactions is dictated by the electronic nature of its constituent parts. The benzene (B151609) portion of the benzofuran (B130515) ring is activated towards electrophilic substitution by the amino group, while the carboxylic acid and amino moieties provide sites for nucleophilic attack and derivatization.

The electron-rich aromatic ring of the benzofuran system is susceptible to electrophilic aromatic substitution (EAS). The amino group at the C4 position is a strong activating group and, along with the fused furan (B31954) ring, directs incoming electrophiles.

Halogenation: The synthesis of halogenated derivatives of this compound is a key strategy for creating advanced intermediates. For instance, the preparation of 4-amino-5-halogenobenzofuran-7-carboxylic acid has been described, starting from a 4-protected amino-2-hydroxybenzoic acid precursor. This precursor undergoes halogenation to yield a dihalo-intermediate, which is then cyclized to form the halogenated benzofuran structure. The amino group is typically protected with groups like acetyl or trifluoroacetyl during this process to prevent side reactions.

Table 1: Example of Reaction Conditions for the Synthesis of Halogenated Benzofuran Derivatives

| Step | Reactants | Reagents | Product | Ref. |

| Halogenation | 4-protected amino-2-hydroxybenzoic acid/ester | Halogenating agent (e.g., NCS, NBS) | 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester | |

| Cyclization/Coupling | 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester | Trialkylsilylacetylene, Palladium catalyst, CuI, Organic base | 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester | |

| Deprotection/Hydrolysis | 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester | Base (e.g., NaOH) | 4-amino-5-halogenobenzofuran-7-carboxylic acid |

Nitration: While direct nitration of this compound is not extensively detailed, the introduction of a nitro group onto the benzofuran scaffold is a known transformation. For example, related structures like 3-hydroxy-4-methoxybenzaldehyde can be nitrated as a preliminary step in the synthesis of more complex benzofurans. The synthesis of 5-nitrobenzofuran-2-carboxylate derivatives has also been achieved through the cyclocondensation of precursors like 2-hydroxy-5-nitrobenzaldehyde. The reduction of such nitro compounds is a common pathway to obtaining aminobenzofurans. For example, the selective catalytic reduction of nitro groups on the benzofuran ring to the corresponding amino compounds can be achieved using catalysts like Palladium on carbon (Pd/C) at room temperature. researchgate.net

The carboxylic acid group at the C2 position is a primary site for derivatization, enabling the synthesis of a wide array of esters and amides.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. The ethyl ester, ethyl 4-aminobenzofuran-2-carboxylate, is a commercially available derivative, indicating that esterification is a standard transformation. chemsrc.comtcichemicals.com Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a classic method for this conversion. Alternatively, methods using reagents like phosphorus pentoxide with phenols have been employed for the esterification of structurally similar aminobenzoic acids.

Amide Formation: The conversion of the carboxylic acid to an amide is a crucial reaction for building more complex molecules. This transformation typically involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the low reactivity of carboxylic acids directly with amines, the process usually requires an activating agent or "coupling reagent." A wide variety of such reagents have been developed to facilitate amide bond formation under mild conditions, minimizing side reactions and racemization.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Abbreviation | Notes |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide | DCC | By-product (DCU) is poorly soluble. |

| N,N'-Diisopropylcarbodiimide | DIC | Urea by-product is more soluble, suitable for solid-phase synthesis. | |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC, EDAC | Water-soluble reagent and by-product, useful for biological applications. | |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, but can be expensive. |

| Uronium/Aminium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Commonly used in peptide synthesis. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Highly effective, known to suppress racemization. |

The general approach involves activating the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with DCC), which is then readily attacked by the amine nucleophile to form the stable amide bond. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to increase efficiency and prevent racemization.

The nucleophilic amino group at the C4 position can undergo various transformations, including acylation and alkylation, which are important for both protection strategies and the synthesis of new derivatives.

Acylation: The amino group can be acylated to form amides. This reaction is often employed as a protective strategy during other synthetic transformations, such as the halogenation of the aromatic ring. Common acylating agents include acetyl chloride or trifluoroacetic anhydride. The resulting N-acyl group can be removed later in the synthetic sequence.

Alkylation: N-alkylation of the amino group provides a route to secondary and tertiary amine derivatives. In the synthesis of related 3-aminobenzofuran derivatives, the amino group has been reacted with various benzyl (B1604629) chlorides in refluxing acetonitrile (B52724) to yield the corresponding N-benzyl products. nih.gov This demonstrates the nucleophilicity of the amino group on the benzofuran scaffold and its capability to participate in SN2 reactions with suitable alkyl halides.

Reduction and Oxidation Pathways

The benzofuran ring system and its substituents can participate in both reduction and oxidation reactions, leading to significant structural modifications.

Reduction Pathways: Catalytic hydrogenation is a key method for reduction. As mentioned previously, a nitro group on the benzofuran ring can be selectively reduced to an amino group using a Pd/C catalyst. researchgate.net This is a fundamental transformation for installing the amino functionality. The catalytic hydrogenation of the amide functional group itself (if derivatized from the carboxylic acid) to an amine and an alcohol is also possible using specific ruthenium-based catalysts, offering a deprotection or transformation strategy. rsc.orgnih.gov Under certain conditions with powerful catalysts like rhodium, the aromatic ring itself can be reduced. youtube.com

Oxidation Pathways: The benzofuran nucleus can be susceptible to oxidation. Electron-rich 3-aminobenzofurans have been shown to undergo an unexpected oxidative ring opening to form α-ketoimine derivatives. nih.govrsc.org More targeted oxidation of the furan moiety has been achieved in related systems. For example, furan rings containing a β-ketoester at the 2-position can be catalytically oxidized by a Mn(III)/Co(II) system to produce 4-hydroxy-2-cyclohexen-1-ones, which are versatile intermediates for further synthesis. researchgate.net

Cycloaddition and Rearrangement Reactions

Cycloaddition and rearrangement reactions are powerful tools for the construction of the benzofuran skeleton itself.

Cycloaddition Reactions: A novel approach for synthesizing the 2-aminobenzofuran scaffold involves a scandium-triflate mediated formal [4+1] cycloaddition. nih.gov This reaction occurs between an in situ generated ortho-quinone methide (o-QM) and an isocyanide. This method provides a direct and efficient route to a variety of 2-aminobenzofuran derivatives under mild conditions.

Rearrangement Reactions: The Perkin (or coumarin-benzofuran ring contraction) rearrangement is a classic method for producing benzofuran-2-carboxylic acids. This reaction involves the base-catalyzed rearrangement of 3-halocoumarins. Additionally, rearrangement strategies involving 2-hydroxychalcones have been developed for the selective synthesis of 3-acylbenzofurans and 3-formylbenzofurans, which are isomers of the target compound's core structure. nih.govrsc.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes.

Mechanism of Perkin Rearrangement: The proposed mechanism for the Perkin rearrangement involves an initial base-catalyzed fission of the lactone ring in the 3-halocoumarin. This step forms the dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. Subsequently, an intramolecular nucleophilic attack on the vinylic halide by the phenoxide anion occurs, leading to ring closure and the formation of the benzofuran-2-carboxylic acid product after workup.

Mechanism of [4+1] Cycloaddition: The synthesis of 2-aminobenzofurans via cycloaddition is believed to proceed through a plausible multi-step mechanism. First, the catalyst (e.g., Sc(OTf)₃) facilitates the in situ generation of an ortho-quinone methide (o-QM) from an o-hydroxybenzyl alcohol precursor. The isocyanide then acts as a nucleophile, attacking the o-QM to form a zwitterionic intermediate. This intermediate undergoes an intramolecular cyclization, followed by isomerization (tautomerization) to yield the final, stable 2-aminobenzofuran product. nih.gov

Mechanism of Amide Coupling (with DCC): When using a carbodiimide (B86325) coupling reagent like DCC, the reaction is initiated by the protonation of one of the carbodiimide nitrogens by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the activated carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. The amine nucleophile then attacks the carbonyl carbon of this activated intermediate. The tetrahedral intermediate formed collapses, yielding the desired amide and the N,N'-dicyclohexylurea (DCU) by-product.

Reaction Pathway Analysis

The reaction pathways of this compound can be categorized based on the reactive center involved. The amino group, the carboxylic acid, and the benzofuran ring system each exhibit characteristic reactivities.

The amino group at the 4-position is a nucleophilic center and can readily undergo a variety of reactions. Standard transformations include acylation, alkylation, and diazotization. The reactivity of this group is influenced by the electron-donating nature of the benzofuran ring, which increases its nucleophilicity.

The carboxylic acid at the 2-position is susceptible to reactions typical of this functional group. Esterification, for instance, can be achieved by reacting the acid with an alcohol under acidic conditions. libretexts.org Amide formation is also a common pathway, often requiring activation of the carboxylic acid, for example, with thionyl chloride to form an acyl chloride, which then readily reacts with an amine. libretexts.org

The benzofuran ring system itself can participate in electrophilic aromatic substitution reactions. The position of substitution is directed by the activating amino group and the deactivating carboxylic acid group. Halogenation is a key example of this reactivity. For instance, the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid involves the halogenation of a protected 4-amino-2-hydroxybenzoic acid derivative prior to the formation of the furan ring. google.com This suggests that the benzene portion of the benzofuran is susceptible to electrophilic attack.

A significant reaction pathway for the formation of the core benzofuran structure, which provides insight into its potential reactivity, is the Perkin rearrangement of 3-halocoumarins in the presence of a base. nih.gov This reaction proceeds via a coumarin-benzofuran ring contraction. Another modern approach to constructing the 2-aminobenzofuran scaffold involves a [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. nih.gov

The following table summarizes key reaction pathways involving the functional groups of this compound and related structures.

| Reactive Site | Reaction Type | Reagents/Conditions | Product Type |

| Amino Group | Acylation | Acyl chloride, base | Amide |

| Amino Group | Alkylation | Alkyl halide, base | Alkylated amine |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, activating agent (e.g., DCC, SOCl₂) | Amide |

| Benzofuran Ring | Halogenation | Halogenating agent (e.g., NCS, NBS) | Halogenated benzofuran |

Intermediate Identification and Characterization

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. For reactions involving this compound and its synthetic precursors, several key intermediates have been proposed or identified.

In the synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid, a multi-step process is employed where intermediates are isolated and characterized at each stage. google.com A key intermediate in this pathway is 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester . This intermediate is formed by the halogenation of a 4-protected amino-2-hydroxybenzoic acid/ester. google.com The subsequent reaction of this dihalogenated intermediate with a trialkylsilylacetylene in the presence of a palladium catalyst leads to another crucial intermediate, 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester . google.com Final deprotection and/or hydrolysis yields the target molecule.

For the construction of the 2-aminobenzofuran skeleton via a [4+1] cycloaddition, the proposed mechanism involves the in situ generation of an ortho-quinone methide (o-QM) from an o-hydroxybenzyl alcohol derivative. nih.gov This highly reactive intermediate undergoes nucleophilic attack by an isocyanide to form a new intermediate, which then undergoes intramolecular cyclization and isomerization to yield the final 2-aminobenzofuran product. nih.gov

In the Perkin rearrangement route to benzofuran-2-carboxylic acids from 3-halocoumarins, the reaction is initiated by a base-catalyzed ring fission of the coumarin. nih.gov This generates a phenoxide anion intermediate which then attacks the vinyl halide intramolecularly to form the benzofuran ring. nih.gov

The table below details some of the key intermediates identified or proposed in the synthesis and reactions of benzofurans related to this compound.

| Reaction | Key Intermediate | Precursor | Characterization/Evidence |

| Synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid | 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester | 4-protected amino-2-hydroxybenzoic acid/ester | Isolated and used in subsequent steps. google.com |

| Synthesis of 4-amino-5-halogenobenzofuran-7-carboxylic acid | 2-trialkylsilyl-4-protected amino-5-halogenobenzofuran-7-carboxylic acid/ester | 4-protected amino-3,5-dihalo-2-hydroxybenzoic acid/ester | Isolated and used in the final step. google.com |

| [4+1] Cycloaddition for 2-aminobenzofurans | ortho-Quinone Methide (o-QM) | o-hydroxybenzyl alcohol | In situ generation and trapping with isocyanides. nih.gov |

| Perkin Rearrangement | Phenoxide anion | 3-halocoumarin | Mechanistic proposal based on reaction outcome. nih.gov |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (e.g., ESI-MS/MS for mechanistic insights)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high precision. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like 4-Aminobenzofuran-2-carboxylic acid, allowing for the generation of intact molecular ions.

In a typical ESI-HRMS experiment, the compound is expected to be observed as a protonated molecule, [M+H]⁺, in positive ion mode or a deprotonated molecule, [M-H]⁻, in negative ion mode. The high resolution of the mass analyzer allows for the determination of the ion's mass to within a few parts per million (ppm) of its theoretical value, which provides strong evidence for the molecular formula.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₉H₈NO₃ | [M+H]⁺ | 178.0499 |

| C₉H₆NO₃ | [M-H]⁻ | 176.0353 |

Tandem mass spectrometry (MS/MS) experiments, often performed using collision-induced dissociation (CID), provide valuable information about the molecule's structure through controlled fragmentation. By selecting the precursor ion (e.g., m/z 178.0499) and subjecting it to energetic collisions, a characteristic fragmentation pattern can be obtained. For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The initial loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for such compounds. Further fragmentation could involve the cleavage of the furan (B31954) or benzene (B151609) rings, providing detailed insights into the molecule's connectivity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, the crystal structure of this compound has not been reported in the publicly available Cambridge Structural Database (CSD). However, if suitable single crystals were obtained, X-ray diffraction analysis would reveal the planar benzofuran (B130515) ring system and the relative orientation of the amino and carboxylic acid functional groups. The crystal packing would likely be dominated by hydrogen bonding interactions involving the carboxylic acid proton, the carboxylate oxygen, and the amino group, leading to the formation of supramolecular assemblies.

Table 2: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Z (molecules per unit cell) | Integer value (e.g., 2, 4) |

| Key Bond Lengths (Å) | C-C, C-O, C-N, C=O, O-H, N-H |

| Key Bond Angles (°) | Angles defining the geometry of the rings and substituents |

| Hydrogen Bonding Interactions | Donor-Acceptor distances and angles |

Vibrational Spectroscopy for Functional Group Analysis (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretches of the primary amine (two sharp bands around 3300-3500 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum. The C=C and C-C stretching modes of the benzofuran core would give rise to characteristic signals.

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amine | N-H stretch | 3300-3500 (two bands) |

| Carboxylic Acid | C=O stretch | 1680-1720 |

| Aromatic Rings | C=C stretch | 1450-1600 |

| Benzofuran | C-O-C stretch | 1200-1300 |

| Amine | N-H bend | 1550-1650 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for medium to large systems like 4-Aminobenzofuran-2-carboxylic acid. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G+(d,p) or 6-311++G(2d,p), to optimize the molecular geometry and calculate various electronic properties. nih.govvjst.vn

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd A small energy gap suggests higher reactivity and polarizability, whereas a large gap indicates higher stability. nih.govedu.krd

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran (B130515) ring system and the amino group, reflecting the regions susceptible to electrophilic attack. The LUMO would likely be distributed over the carboxylic acid group and the furan (B31954) ring, indicating the sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties Calculated via DFT (Note: The following data is for the related compound benzofuran-2-carboxylic acid and serves as an example of typical DFT outputs. researchgate.net)

| Molecular Property | Calculated Value (eV) |

|---|---|

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that solve the Schrödinger equation without using experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. They are valuable for obtaining precise molecular geometries, vibrational frequencies, and reaction energies. For instance, ab initio calculations have been used to investigate the relative energetic stabilities of different conformers of carboxylic acids, providing a fundamental understanding of their structural preferences. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The carboxylic acid group of this compound can exist in different conformations due to rotation around the C-C single bond. The two primary planar conformers are termed syn and anti. Computational studies, often combining quantum mechanics and molecular dynamics (MD) simulations, are used to explore the potential energy surface and determine the relative stability of these conformers. nih.gov

Research on similar molecules like acetic acid has shown that while the syn conformation is typically more stable in the gas phase due to an intramolecular hydrogen bond, the anti conformation can become significantly populated or even preferred in an aqueous solution. nih.gov This is because the anti form may engage in more stabilizing interactions with surrounding water molecules. MD simulations can model these solvent effects explicitly, providing insight into the dynamic equilibrium between conformers in different environments, which is crucial for understanding its behavior in biological systems.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling uses calculated molecular properties (descriptors) to predict the chemical reactivity of a molecule. DFT is a primary source for these descriptors. edu.krd By analyzing the FMO energies, a range of global chemical reactivity descriptors can be calculated. These parameters help to quantify concepts from conceptual DFT and are used to understand and predict how a molecule will behave in a chemical reaction. edu.krdbiointerfaceresearch.com

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large energy gap. edu.krd

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are calculated using the example data from Table 1 for benzofuran-2-carboxylic acid researchgate.net to demonstrate the methodology.)

| Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.367 |

| Electron Affinity (A) | -ELUMO | 1.632 |

| Global Hardness (η) | (I - A) / 2 | 2.368 |

| Chemical Potential (μ) | -(I + A) / 2 | -3.999 |

| Electrophilicity Index (ω) | μ² / 2η | 3.377 |

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. mdpi.com Theoretical calculations of the NMR spectrum for this compound would provide chemical shifts for each unique proton and carbon atom. Comparing these predicted values with experimental data is a powerful way to confirm the molecular structure. mdpi.comresearchgate.net

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net For this compound, this would allow for the assignment of key vibrational modes, such as the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O carbonyl stretch, and the aromatic C-H and C=C vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Visible absorption spectra. vjst.vn The calculations yield the absorption wavelengths (λmax) and oscillator strengths for transitions from the ground state to various excited states. For this molecule, the calculations would likely show strong π→π* transitions associated with the conjugated benzofuran system, with contributions from both the amino and carboxylic acid functional groups influencing the exact position of the absorption maxima. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, bonding interactions, and intramolecular charge transfer within a molecule. biointerfaceresearch.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. rsc.org

Applications in Synthetic Chemistry and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

In organic synthesis, "building blocks" are molecules that serve as starting units for the construction of larger, more complex molecular structures. lifechemicals.comenamine.net 4-Aminobenzofuran-2-carboxylic acid fits this description perfectly, with its amine and carboxylic acid moieties offering handles for diverse synthetic manipulations. lifechemicals.com

The benzofuran (B130515) core is a significant structural fragment found in many natural products and biologically active compounds. nih.gov As such, derivatives of this compound are employed as precursors in the synthesis of complex organic molecules. For instance, with the aim of developing novel anticancer agents, researchers have designed and synthesized numerous benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives. nih.gov This involves creating an amide bond using the carboxylic acid group, demonstrating its utility in building more elaborate structures. nih.gov The ability to readily modify both the amino and carboxylic acid groups makes this compound a strategic starting point for generating libraries of related compounds for various research applications, including drug discovery.

The chemical reactivity of this compound facilitates its use in synthesizing a variety of heterocyclic scaffolds. The term "heterocyclic compounds" refers to cyclic structures containing atoms of at least two different elements in the ring. nih.gov The benzofuran unit itself is a key heterocyclic system. nih.gov Synthetic strategies can leverage the existing framework to build new ring systems. For example, a new approach for synthesizing 2-aminobenzofurans has been developed via a formal [4+1] cycloaddition reaction, highlighting the utility of the benzofuran scaffold in novel synthetic methodologies. nih.gov Furthermore, various derivatives, such as esters and amides of benzofuran-2-carboxylic acid, have been synthesized to explore their chemical and biological properties. nih.govresearchgate.net These syntheses underscore the compound's role as a foundational scaffold for creating a diverse range of heterocyclic derivatives.

Development of Fluorescent Probes (focusing on photophysical properties and synthesis)

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, a property that makes them invaluable for bioimaging and sensing applications. njit.edufrontiersin.org The development of such probes often involves small organic molecules with easily modifiable structures. nih.gov The this compound scaffold is a promising candidate for developing such probes.

The synthesis of fluorescent probes from this scaffold would typically involve chemical modification of the amino or carboxylic acid groups to tune the molecule's photophysical properties. The benzofuran core provides the essential fluorophore, while substituents can be added to modulate characteristics like absorption and emission wavelengths, fluorescence quantum yield, and environmental sensitivity. For example, in related heterocyclic systems like 2,1,3-benzothiadiazole (B189464), the introduction of various N-substituents has been explored to create new solvatochromic fluorophores. nih.gov A similar strategy could be applied to this compound, using its amine group as a point of attachment for different chemical moieties to fine-tune its fluorescent properties for specific applications, such as imaging organelles within living cells. frontiersin.orgnih.gov

The key photophysical properties of a fluorescent probe include its maximum absorption (λAbs) and emission (λEm) wavelengths, the difference between them (Stokes shift), and the efficiency of fluorescence (quantum yield, ΦF). The table below shows representative photophysical data for fluorescent derivatives based on related heterocyclic scaffolds, illustrating the types of properties studied.

| Compound Scaffold | Solvent | λAbs (nm) | λEm (nm) | Stokes Shift (nm) | Reference |

|---|---|---|---|---|---|

| Naphtho[2,3-d]thiazole-4,9-dione derivative (5b) | Dichloromethane | 489 | 613 | 124 | nih.gov |

| Naphtho[2,3-d]thiazole-4,9-dione derivative (5c) | Dichloromethane | 497 | 620 | 123 | nih.gov |

| Naphtho[2,3-d]thiazole-4,9-dione derivative (5e) | Dichloromethane | 502 | 623 | 121 | nih.gov |

| Triphenylamine-functionalized carboxylic acid (2) | DMSO | 393.2 | 520 | 126.8 | researchgate.net |

| 4-N-substituted Benzothiadiazole (2) | Cyclohexane | 403 | 502 | 99 | nih.gov |

Material Science Applications

The favorable electronic and photophysical properties of benzofuran derivatives also make them attractive for applications in materials science. bldpharm.com

This compound is categorized as a material science building block, with potential applications in OLED (Organic Light-Emitting Diode) materials. bldpharm.combldpharm.com The carboxylic acid and amine groups allow it to be polymerized or incorporated into larger macromolecular structures, such as conjugated polymers. These polymers are essential components in various optoelectronic devices, including solar cells and OLEDs. nih.gov For instance, the structurally related 2,1,3-benzothiadiazole unit is recognized as a key building block for conjugated polymers used in solar cell components due to its electron-deficient nature and high photostability. nih.gov The ability to synthesize derivatives from this compound allows for the systematic tuning of electronic properties, which is crucial for optimizing the performance of such functional materials.

The performance of a material in an optoelectronic device is intrinsically linked to its photophysical properties. For materials derived from this compound, key properties of interest include their absorption and fluorescence spectra, quantum yields, and stability. chemrevlett.com Studies often focus on how the chemical structure influences these properties. For example, the introduction of different functional groups can lead to a bathochromic (red) shift in absorption and emission wavelengths. nih.gov Another important phenomenon is solvatochromism, where the absorption and emission spectra of a compound change with the polarity of the solvent. nih.gov This property is not only useful for designing sensors but is also a critical consideration in the solid-state environment of a device. Understanding these structure-property relationships is essential for the rational design of new functional materials with tailored optical and electronic characteristics for advanced applications. nih.govnih.gov

No Publicly Available Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of available scientific literature, no specific research findings on the use of this compound in ligand design for coordination chemistry have been identified.

Searches for metal complexes, synthesis, and structural characterization of coordination compounds involving this compound did not yield any relevant results. The scientific community has explored the coordination capabilities of other benzofuran derivatives, but research on this particular compound appears to be unpublished or not readily accessible.

While the broader family of aminobenzofurans has been investigated for their ability to form metal complexes, the specific application of this compound as a ligand remains an unexplored area in the public domain.

Therefore, the requested article on the applications of this compound in ligand design and coordination chemistry cannot be generated at this time due to a lack of available data.

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies Exploration

The development of efficient, cost-effective, and environmentally benign synthetic routes is a perpetual goal in chemical research. For aminobenzofurans, traditional multi-stage syntheses often suffer from drawbacks like low atom economy, the use of hazardous reagents or heavy metal catalysts, and the need for protecting groups. google.com

Future research is geared towards overcoming these limitations. One promising direction is the development of one-pot, multi-component reactions. For instance, a novel approach for constructing 2-aminobenzofurans involves a [4+1] cycloaddition reaction between ortho-quinone methides (o-QMs), generated in situ, and isocyanides. nih.gov This scandium-catalyzed method provides a straightforward and efficient pathway to the 2-aminobenzofuran core under mild conditions, achieving yields up to 93%. nih.gov While this specific study did not use substrates that would directly yield 4-Aminobenzofuran-2-carboxylic acid, the methodology represents a significant advancement. Future work could adapt this strategy by designing appropriate o-hydroxybenzhydryl alcohol and isocyanide precursors to target the 4-amino substituted carboxylic acid derivative.

Another area of exploration is the refinement of cyclization reactions. Palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters has been reported as a method to access 2-aminobenzofurans, though with a limited substrate scope. nih.gov Future investigations may focus on expanding the utility of such catalytic systems to include a wider variety of substituted phenols, including those that would lead to the 4-amino-2-carboxylic acid structure. A recent patent describes a method for preparing 4-amino-5-halogenobenzofuran-7-carboxylic acid which involves a palladium-catalyzed coupling reaction with a trialkylsilylacetylene, followed by deprotection. google.com This highlights the ongoing industrial and academic interest in robust, scalable syntheses for this class of compounds.

| Synthetic Approach | Key Features | Potential Advantages | Reference |

| [4+1] Cycloaddition | Uses in situ generated ortho-quinone methides and isocyanides. | High efficiency (up to 93% yield), mild conditions, straightforward. | nih.gov |

| Palladium-catalyzed Cycloisomerization | Intramolecular cyclization of 2-(cyanomethyl) phenyl esters. | Direct formation of the benzofuran (B130515) ring. | nih.gov |

| Multi-step Halogenation/Coupling | Halogenation of a protected aminobenzoic acid followed by Pd-catalyzed coupling. | Provides access to specifically substituted benzofurans. | google.com |

Advanced Characterization Techniques Integration

Standard characterization of this compound and its derivatives typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). google.combldpharm.com While essential for structural confirmation, future research will likely see the integration of more advanced techniques to probe the compound's solid-state properties and electronic structure.

Techniques such as solid-state NMR (ssNMR) and X-ray crystallography will be crucial for understanding intermolecular interactions, crystal packing, and polymorphism. These properties are not just of academic interest; they are critical in materials science for controlling the optical and electronic properties of organic semiconductors or pigments. For example, a patent for a related compound, methyl 4-aminofuran-2-carboxylate hydrochloride, provides detailed 1H-NMR and 13C-NMR data, which is foundational for more advanced analysis. google.com

Furthermore, advanced mass spectrometry techniques, like ion mobility-mass spectrometry (IM-MS), could be employed to separate and characterize isomers and conformers in the gas phase, providing deeper insight into the molecule's intrinsic three-dimensional structure. Spectroscopic methods like UV-Vis and fluorescence spectroscopy, coupled with theoretical calculations, can elucidate the electronic transitions and photophysical properties, which are vital for applications in organic electronics or as fluorescent probes.

Expanded Computational Modeling for Property Prediction

Computational chemistry offers a powerful tool for predicting molecular properties and guiding experimental work, saving time and resources. For this compound, Density Functional Theory (DFT) calculations can be expanded beyond simple geometry optimization to predict a wide range of characteristics.

Future computational studies will likely focus on:

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict the compound's potential as an organic semiconductor. The HOMO-LUMO gap is a key parameter in determining the electronic and optical properties of materials.

Reactivity Prediction: Modeling reaction mechanisms to optimize synthetic pathways. For example, computational analysis of the [4+1] cycloaddition reaction could help in selecting the most effective catalysts and substrates. nih.gov

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm structural assignments.

Intermolecular Interactions: Modeling non-covalent interactions, such as hydrogen bonding and π-π stacking, to predict crystal structures and understand self-assembly behavior, which is crucial for developing novel materials.

These predictive models provide a theoretical framework that can accelerate the discovery and design of new functional materials based on the this compound scaffold.

Interdisciplinary Connections (excluding any clinical or safety aspects)

The unique structure of this compound, featuring an aromatic amine, a carboxylic acid, and a fused heterocyclic ring system, makes it an attractive candidate for applications in materials science and coordination chemistry.

Materials Science: The benzofuran core is a component of various organic materials. researchgate.net The presence of both an amino and a carboxylic acid group on the this compound molecule provides handles for polymerization. This could enable its use as a monomer for creating novel conductive polymers or high-performance polymers with unique thermal and mechanical properties. The aromatic system also suggests potential for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where benzofuran derivatives are already being explored. researchgate.net

Coordination Chemistry: The carboxylic acid and amino groups are excellent ligands for coordinating with metal ions. This opens up the possibility of synthesizing new metal-organic frameworks (MOFs). These materials have exceptionally high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The specific geometry and electronic nature of the this compound ligand could lead to MOFs with novel topologies and functionalities.

By exploring these interdisciplinary avenues, the utility of this compound can be extended far beyond its traditional role as a simple organic building block, paving the way for its incorporation into the next generation of advanced materials.

Q & A

Q. What are the critical safety considerations when handling 4-Aminobenzofuran-2-carboxylic acid in laboratory settings?

- Methodological Answer: Due to incomplete toxicological characterization, handle this compound under controlled conditions: use personal protective equipment (PPE), work in a fume hood, and avoid inhalation, dermal contact, or ingestion. Adhere to GHS Category 4 guidelines (acute toxicity) for oral, dermal, and inhalation exposure . Prioritize institutional safety protocols and conduct risk assessments before use.

Q. Which analytical techniques are recommended for assessing the purity of this compound in research samples?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is effective for purity analysis, as demonstrated for structurally related aromatic carboxylic acids . Complement with nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation.

Q. How should researchers store this compound to maintain stability?

- Methodological Answer: Store in a cool, dry environment, preferably under inert gas (e.g., argon) to prevent degradation. While direct data for this compound is limited, similar amino-substituted benzofurans are sensitive to light and moisture; thus, use amber glass vials and desiccants .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer: Synthesize derivatives by modifying the amino or carboxylic acid groups (e.g., alkylation, acylation) and evaluate biological activity using in vitro assays (e.g., enzyme inhibition). Computational approaches like molecular docking can predict binding affinities to target proteins, as seen in studies on benzofuran-based ligands . Compare results with structurally analogous compounds, such as 4-aminobenzoic acid derivatives, to identify key functional groups .

Q. What methodologies are appropriate for resolving contradictions in reported synthetic yields of this compound?

- Methodological Answer: Systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and monitor outcomes via HPLC or gas chromatography (GC). Use design-of-experiments (DoE) software to identify optimal conditions. Cross-validate synthetic routes with spectroscopic data (e.g., IR, H/C NMR) from PubChem or CAS Common Chemistry entries for related furan-carboxylic acids .

Q. How should the lack of ecotoxicological data for this compound be addressed in environmental impact studies?

- Methodological Answer: Conduct OECD guideline tests (e.g., OECD 301 for biodegradation, OECD 211 for Daphnia magna toxicity) to assess environmental persistence and bioaccumulation potential. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity endpoints if empirical data is unavailable . Microcosm studies can simulate environmental fate under controlled conditions.

Q. What strategies are recommended for evaluating the pharmacological potential of this compound given structural similarities to psychoactive benzofuran derivatives?

- Methodological Answer: Perform receptor-binding assays (e.g., serotonin receptor subtypes) to assess psychoactive potential, referencing methodologies from studies on 5-APB and 6-APB benzofuran analogs . Combine with pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) and toxicity screening in cell lines.

Data Contradiction and Validation

Q. How can conflicting reports on the solubility of this compound in polar solvents be resolved?

- Methodological Answer: Replicate solubility tests in standardized solvents (e.g., water, DMSO, ethanol) under controlled temperatures. Use nephelometry or UV-vis spectroscopy to quantify solubility limits. Compare results with computational solubility predictions (e.g., via COSMO-RS) and cross-reference with analogous compounds like 2-furoic acid .

Experimental Design

Q. What in silico tools are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Employ density functional theory (DFT) calculations (e.g., Gaussian, ORCA) to model reaction pathways and transition states. Validate predictions with experimental kinetic studies using NMR to track reaction progress. Reference PubChem’s computed InChI keys and SMILES data for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products